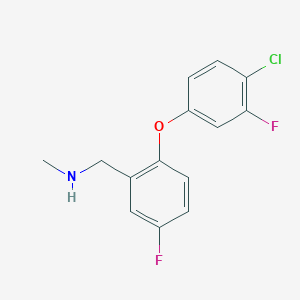
1-(2-(4-chloro-3-fluorophenoxy)-5-fluorophenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an amine derivative with two phenyl rings, one of which is substituted with a fluorine atom and the other with a chloro and a fluorine atom. Both phenyl rings are connected through an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques could provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine, ether, and halogen substituents. The amine could act as a nucleophile or base, the ether oxygen could coordinate to metal ions or Lewis acids, and the halogens could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the overall molecular shape could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of fluoro-containing compounds like 1-(2-(4-chloro-3-fluorophenoxy)-5-fluorophenyl)-N-methylmethanamine is a critical step in the development of various pharmacophores and biologically active molecules. For instance, compounds with 4-fluoro-3-(phenoxy)phenyl groups have been synthesized and shown promising antibacterial activities, suggesting their potential in pharmaceutical applications (Holla et al., 2003). Furthermore, the electrophilic amination of 4-fluorophenol has been studied, showcasing the chemical reactivity of such compounds and their potential in synthesizing new derivatives with various applications (Bombek et al., 2004).
Analytical and Quantum Chemical Studies
- The structure and properties of fluoro-containing compounds have been examined through spectral analysis and quantum chemical studies. For instance, 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-ones were synthesized and analyzed, with their photo physical properties and chemical reactivity studied through various computational methods, highlighting their potential in further scientific applications (Satheeshkumar et al., 2017).
Biological Activities and Pharmaceutical Applications
- Several studies have demonstrated the biological activities of fluoro-containing compounds, indicating their significance in the development of new pharmaceuticals. For example, various thiourea derivatives with fluorine substituents have been synthesized and tested for their antimicrobial activities against bacterial cells, showing significant potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011). Additionally, compounds structurally related to this compound have been synthesized and evaluated for their cytotoxic and enzyme inhibitory effects, providing insights into their potential use in cancer therapy (Yamali et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(4-chloro-3-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO/c1-18-8-9-6-10(16)2-5-14(9)19-11-3-4-12(15)13(17)7-11/h2-7,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVUBIIDSKNVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{3-[(3-Methylbenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2610183.png)
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2610184.png)

![[1-Amino-4-(difluoromethyl)cyclohexyl]methanol](/img/structure/B2610187.png)
![8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2610193.png)
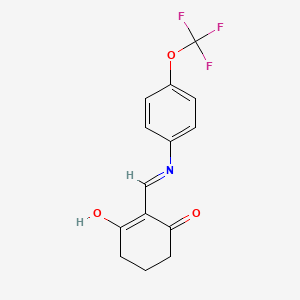
![pyrazin-2-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2610196.png)
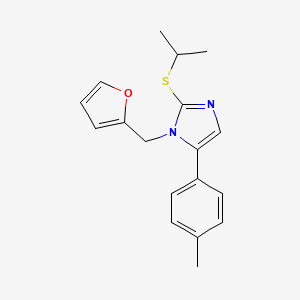
![7-benzyl-1,3-dimethyl-8-[(2Z)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610199.png)
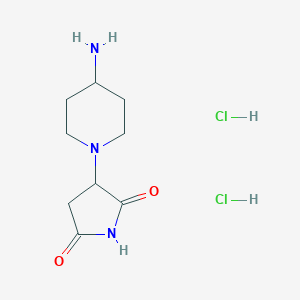
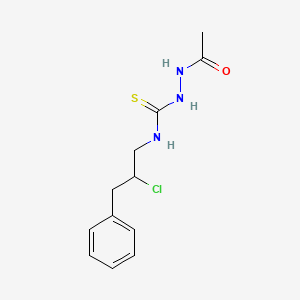
![1-[4-(benzoylamino)phenyl]-N-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2610203.png)
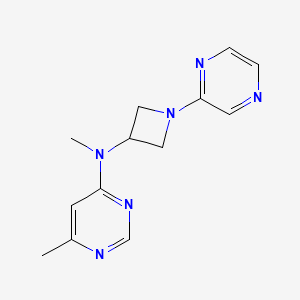
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide](/img/structure/B2610205.png)
